2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of tetrahydroquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline and 4-chlorobenzaldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms (bromine and chlorine) can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various tetrahydroquinazoline analogs.
Scientific Research Applications
2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
- 2-(4-BROMOPHENYL)IMIDAZO[1,2-A]PYRIDINE
Uniqueness
Compared to similar compounds, 2-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to its tetrahydroquinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14BrClN2O |
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Molecular Weight |
413.7g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14BrClN2O/c21-14-7-5-13(6-8-14)19-23-18-4-2-1-3-17(18)20(25)24(19)16-11-9-15(22)10-12-16/h1-12,19,23H |
InChI Key |
ZPVMQJPGQYJMQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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